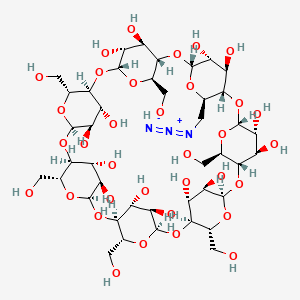

6A-Azido-6A-deoxy-beta-cyclodextrin

Description

BenchChem offers high-quality 6A-Azido-6A-deoxy-beta-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6A-Azido-6A-deoxy-beta-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69N3O34/c43-45-44-1-8-29-15(52)22(59)36(66-8)74-30-9(2-46)68-38(24(61)17(30)54)76-32-11(4-48)70-40(26(63)19(32)56)78-34-13(6-50)72-42(28(65)21(34)58)79-35-14(7-51)71-41(27(64)20(35)57)77-33-12(5-49)69-39(25(62)18(33)55)75-31-10(3-47)67-37(73-29)23(60)16(31)53/h8-42,46-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXCXSMYMLPAMS-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69N3O34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305360 | |

| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1160.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98169-85-8 | |

| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98169-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6A-Azido-6A-deoxy-beta-cyclodextrin

Introduction: The Strategic Importance of Azido-Functionalized Cyclodextrins

Beta-cyclodextrin (β-CD) is a macrocyclic oligosaccharide comprised of seven α-1,4-linked glucopyranose units. Its structure forms a truncated cone with a hydrophilic exterior and a lipophilic internal cavity, allowing it to encapsulate poorly water-soluble "guest" molecules. This fundamental property has established β-CD and its derivatives as critical excipients in the pharmaceutical industry, where they are used to enhance the solubility, stability, and bioavailability of therapeutic agents.[1][2]

While native β-CD is a powerful complexing agent, its true potential is unlocked through precise chemical modification. The synthesis of 6A-Azido-6A-deoxy-beta-cyclodextrin (N₃-β-CD) represents a pivotal advancement in this field. By selectively replacing a single primary hydroxyl group with an azide (N₃) moiety, β-CD is transformed from a passive carrier into a versatile platform molecule. The azide group serves as a chemical handle for "click chemistry," a class of highly efficient and specific reactions.[3] This allows for the covalent attachment of a vast array of functionalities—including drugs, targeting ligands, polymers, and imaging agents—through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5][6]

This guide provides a comprehensive, in-depth technical overview of the reliable, two-step synthesis of 6A-Azido-6A-deoxy-beta-cyclodextrin from its parent β-cyclodextrin, designed for researchers, chemists, and drug development professionals.

Overall Synthetic Workflow

The conversion of β-CD to N₃-β-CD is achieved through a robust two-step sequence. This strategy is predicated on the selective activation of one of the seven primary C6 hydroxyl groups, followed by its displacement with an azide nucleophile.

-

Selective Monotosylation: A p-toluenesulfonyl (tosyl) group is introduced onto a single C6 primary hydroxyl of β-CD. This transforms the hydroxyl into a tosylate, which is an excellent leaving group.

-

Nucleophilic Substitution (Azidation): The intermediate, 6A-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD), is reacted with an azide salt, wherein the azide ion displaces the tosylate group via an Sₙ2 reaction to yield the final product.[7]

Caption: High-level workflow for the two-step synthesis.

Part 1: Selective Mono-tosylation of β-Cyclodextrin

Scientific Principle & Rationale

The β-cyclodextrin molecule possesses 21 hydroxyl groups: seven primary (-CH₂OH) groups at the C6 positions on the narrower rim of the cone, and fourteen secondary hydroxyl groups at the C2 and C3 positions on the wider rim. The primary C6 hydroxyls are sterically more accessible and exhibit slightly higher nucleophilicity than the secondary hydroxyls. This inherent reactivity difference is exploited to achieve selective functionalization.

The objective of this step is to introduce a single p-toluenesulfonyl (tosyl) group, which converts the inert hydroxyl into a tosylate. Tosylate is an excellent leaving group because its negative charge is delocalized and stabilized by the electron-withdrawing sulfonyl group and the aromatic ring, making the subsequent nucleophilic attack highly favorable.

The primary challenge is achieving mono-substitution. Using an excess of the tosylating agent or harsh conditions can lead to the formation of di-, tri-, and other multi-tosylated by-products, which are difficult to separate from the desired product and the unreacted starting material.[8] Therefore, precise control over stoichiometry and reaction conditions is paramount.

Detailed Experimental Protocol

Several methods exist for monotosylation, often employing reagents like p-toluenesulfonyl chloride (TsCl) or p-toluenesulfonic anhydride.[8][9] However, a highly reproducible method that minimizes by-products involves the use of 1-(p-toluenesulfonyl)imidazole (TsIm).[10][11] TsIm is more resistant to hydrolysis than TsCl, reducing the formation of unwanted toluenesulfonic acid during the reaction.[10]

Protocol: Synthesis of 6A-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD)

-

Materials & Reagents:

-

β-Cyclodextrin (hydrate)

-

1-(p-toluenesulfonyl)imidazole (TsIm)

-

Sodium hydroxide (NaOH)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Acetone

-

-

Procedure:

-

In a suitable flask, dissolve β-cyclodextrin hydrate (e.g., 1 equivalent) in deionized water with heating (approx. 60 °C) and vigorous stirring to form a clear solution.

-

Allow the solution to cool to room temperature. A milky white suspension will form.

-

Add finely powdered 1-(p-toluenesulfonyl)imidazole (e.g., 4 equivalents) to the suspension in one portion while maintaining vigorous stirring.

-

After approximately 2 hours of stirring at room temperature, add a solution of sodium hydroxide (e.g., 0.5 M aqueous solution) dropwise over 20-30 minutes. This step deprotonates the cyclodextrin hydroxyls, activating them for nucleophilic attack, and also hydrolyzes any remaining TsIm.

-

Stir for an additional 10-15 minutes, then filter the mixture to remove any unreacted solid TsIm.

-

Quench the reaction by adding solid ammonium chloride to the filtrate to neutralize the excess base.

-

Concentrate the solution (e.g., by blowing a stream of air over the surface overnight or via rotary evaporation). The product, Ts-β-CD, will precipitate as a white solid due to its lower aqueous solubility compared to native β-CD.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and then with acetone.

-

Dry the product under vacuum to yield pure 6A-O-(p-toluenesulfonyl)-β-cyclodextrin.

-

Part 2: Azidation of 6A-O-Tosyl-β-Cyclodextrin

Scientific Principle & Rationale

This step is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The azide ion (N₃⁻), supplied by sodium azide (NaN₃), is a potent nucleophile. It attacks the electrophilic C6 carbon atom of the Ts-β-CD, displacing the tosylate leaving group in a single, concerted step.

The choice of solvent is critical. Anhydrous dimethylformamide (DMF) is the solvent of choice because it is a polar aprotic solvent.[9][12] It effectively dissolves both the polar azide salt and the larger, more organic-like Ts-β-CD, but it does not solvate the azide nucleophile as strongly as protic solvents would (e.g., via hydrogen bonding). This leaves the azide ion "naked" and highly reactive, promoting a rapid substitution reaction. The reaction is typically heated to provide the necessary activation energy for the substitution to proceed to completion.

Detailed Experimental Protocol

Protocol: Synthesis of 6A-Azido-6A-deoxy-β-cyclodextrin (N₃-β-CD)

-

Materials & Reagents:

-

6A-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD)

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetone

-

Deionized water

-

-

Procedure:

-

Dissolve the dried Ts-β-CD (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a condenser and magnetic stirrer.

-

Add an excess of sodium azide (e.g., 10-15 equivalents) to the solution. The large excess ensures the reaction kinetics favor the product.

-

Heat the reaction mixture with stirring to approximately 80-90 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the temperature and stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture slowly into a large volume of vigorously stirred acetone. This will cause the desired product, N₃-β-CD, to precipitate out as a white solid, while the unreacted sodium azide and the tosylate byproduct remain largely dissolved.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid extensively with acetone to remove residual DMF and byproducts.

-

To further purify, the solid can be redissolved in a minimum amount of water and reprecipitated by adding acetone.

-

Dry the final white solid under vacuum to yield pure 6A-Azido-6A-deoxy-β-cyclodextrin.

-

Quantitative Summary and Characterization

The success of the synthesis is validated through spectroscopic analysis.

| Parameter | Step 1: Tosylation | Step 2: Azidation |

| Key Reagents | β-CD, 1-(p-toluenesulfonyl)imidazole | Ts-β-CD, Sodium Azide |

| Solvent | Water | Anhydrous DMF |

| Temperature | Room Temperature | 80-90 °C |

| Typical Reaction Time | 2-4 hours | 12-24 hours |

| Typical Yield | 35-55% | 85-95% |

Characterization Notes:

-

FTIR Spectroscopy: The most telling sign of a successful azidation is the appearance of a sharp, strong absorption peak characteristic of the azide asymmetric stretch, typically found around 2100 cm⁻¹ . The disappearance of the sulfonyl (S=O) stretches from the tosylate group (around 1360 and 1175 cm⁻¹) also confirms the reaction's completion.

-

NMR Spectroscopy: In ¹H NMR, the successful attachment of the tosyl group is confirmed by the appearance of aromatic protons from the tosyl group (typically two doublets around 7-8 ppm) and a characteristic upfield shift of the C6 protons of the substituted glucose unit.[13][14] Upon conversion to the azide, the aromatic signals disappear, and the chemical shifts of the C6 protons are again altered, confirming the substitution.

-

Mass Spectrometry: ESI-MS is used to confirm the molecular weight of the intermediate (Ts-β-CD, C₄₉H₇₆O₃₇S) and the final product (N₃-β-CD, C₄₂H₆₉N₃O₃₄).[15]

Chemical Synthesis and Mechanism Diagram

Caption: Overall reaction scheme for the synthesis.

Conclusion and Future Outlook

The two-step synthesis of 6A-Azido-6A-deoxy-beta-cyclodextrin is a cornerstone of modern cyclodextrin chemistry. It provides a robust and efficient route to a highly valuable intermediate. The resulting azido-functionalized cyclodextrin is a gateway to constructing sophisticated drug delivery systems, multivalent therapeutic platforms, and advanced supramolecular assemblies.[4] By mastering this synthesis, researchers are well-equipped to design and develop next-generation cyclodextrin-based technologies with enhanced targeting, controlled release, and improved therapeutic efficacy.

References

-

Tan, T., et al. (2011). Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives. Protocol Exchange. Available at: [Link]

-

Scite.ai. (n.d.). Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives. Scite.ai. Available at: [Link]

-

Orosz, J. M., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Orosz, J. M., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. National Center for Biotechnology Information. Available at: [Link]

-

Tang, W., & Ng, S. C. (2008). Facile Synthesis of mono-6-amino-6-deoxy-alpha-, Beta-, Gamma-Cyclodextrin Hydrochlorides for Molecular Recognition, Chiral Separation and Drug Delivery. Nature Protocols. Available at: [Link]

-

Tan, T., et al. (2011). Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives. ResearchGate. Available at: [Link]

-

Tripodo, G., et al. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate Research. Available at: [Link]

-

Malanga, M., et al. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. MDPI. Available at: [Link]

-

Kasal, P., et al. (2023). Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. ACS Omega. Available at: [Link]

-

Kasal, P., et al. (2023). Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. National Center for Biotechnology Information. Available at: [Link]

-

Cheng, C., et al. (2013). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2017). When Cyclodextrins Meet Click Chemistry. ResearchGate. Available at: [Link]

-

ResearchGate. (2016). Scheme 8: Derivatization of 6 I -(p-toluenesulfonyl)-β-CD by tosyl.... ResearchGate. Available at: [Link]

-

Svarcova, M., et al. (2018). A Click Chemistry Approach towards Flavin-Cyclodextrin Conjugates—Bioinspired Sulfoxidation Catalysts. National Center for Biotechnology Information. Available at: [Link]

-

Gidwani, B., & Vyas, A. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. Available at: [Link]

-

Wang, D., et al. (2020). The Role of Cyclodextrin in the Construction of Nanoplatforms: From Structure, Function and Application Perspectives. National Center for Biotechnology Information. Available at: [Link]

-

Dodziuk, H., et al. (2003). Synthesis of 6-Mono-6-deoxy-β-cyclodextrins Substituted with Isomeric Aminobenzoic Acids.... ResearchGate. Available at: [Link]

-

Selvan, A., et al. (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. Sensors & Transducers. Available at: [Link]

-

Shishkin, O. V., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Springer. Available at: [Link]

-

Iacovino, R., et al. (2018). A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Cyclodextrin in the Construction of Nanoplatforms: From Structure, Function and Application Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Click Chemistry Approach towards Flavin-Cyclodextrin Conjugates—Bioinspired Sulfoxidation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mono-6-Substituted Cyclodextrins—Synthesis and Applications [mdpi.com]

- 9. Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives [protocols.io]

- 11. scite.ai [scite.ai]

- 12. BJOC - Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Modified Cyclodextrins in Advanced Applications

An In-Depth Technical Guide for the Structural Characterization of 6A-Azido-6A-deoxy-beta-Cyclodextrin by Nuclear Magnetic Resonance (NMR) Spectroscopy

Beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucopyranose units, serves as a versatile molecular host due to its hydrophilic exterior and hydrophobic inner cavity.[1] This unique topology enables the formation of inclusion complexes with a wide array of guest molecules, enhancing their solubility, stability, and bioavailability.[2] For researchers, scientists, and drug development professionals, the chemical modification of β-CD is a critical strategy to tailor its properties for specific applications, ranging from targeted drug delivery to novel catalytic systems.[3]

The introduction of an azido group at a primary C-6 position, yielding 6A-Azido-6A-deoxy-beta-cyclodextrin, is a pivotal synthetic step. The azide moiety serves as a highly versatile chemical handle for "click" chemistry reactions, allowing for the covalent attachment of various functionalities like targeting ligands, polymers, or imaging agents with high efficiency and specificity.[4]

Given the potential for regioisomeric impurities during synthesis, unambiguous structural confirmation is not merely procedural—it is fundamental to ensuring the efficacy and safety of the final conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose, providing precise, atom-level information on the molecular structure.[1] This guide provides an in-depth, experience-driven approach to the complete NMR characterization of 6A-Azido-6A-deoxy-beta-cyclodextrin, focusing on the logic behind the experimental choices and the interpretation of the resulting spectra.

Part 1: Foundational 1D NMR Analysis – The First Look

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide the initial, essential overview of the molecular structure. They are used to confirm the presence of the core cyclodextrin framework and to identify the key chemical shift perturbations caused by the azido substitution.

Proton (¹H) NMR Spectroscopy: Identifying the Asymmetry

The ¹H NMR spectrum is the fastest and most sensitive experiment. In native, symmetric β-CD, the seven identical glucopyranose units result in a relatively simple spectrum with six main sets of signals.[5] However, the monosubstitution at a single C-6 position breaks this symmetry, leading to a more complex spectrum where the signals of the modified glucose unit (and its immediate neighbors) are differentiated.

Causality Behind the Spectral Changes: The primary hydroxyl group (-CH₂OH) at C-6 is replaced by a -CH₂N₃ group. The azide is an electron-withdrawing group, which deshields the adjacent protons. Consequently, the H-6 protons of the modified glucose unit (designated H-6A) are expected to shift downfield compared to the H-6 protons of the six unmodified units.

Expected ¹H NMR Spectrum Features:

-

Anomeric Protons (H-1): A complex multiplet or series of doublets around 4.8-5.1 ppm. The H-1 proton of the modified unit may be slightly shifted.

-

Internal Protons (H-3, H-5): Located inside the hydrophobic cavity, these protons appear in the range of 3.7-4.0 ppm.[1] The H-3 and H-5 protons of the modified unit and its neighbors will experience the most significant changes due to the altered conformation and electronic environment.

-

External Protons (H-2, H-4): Found on the exterior of the cone, these signals are typically observed between 3.4-3.6 ppm.[5]

-

C-6 Protons (H-6): This is the most diagnostic region. The six unmodified glucose units will show complex multiplets for their H-6a and H-6b protons around 3.6-3.8 ppm. The H-6A protons of the azido-substituted unit are expected to be shifted downfield, appearing as a distinct set of signals.

Carbon (¹³C) NMR Spectroscopy: Pinpointing the Substitution Site

The ¹³C NMR spectrum provides direct evidence of the carbon backbone. The most significant and diagnostically crucial change will be observed for the C-6 carbon of the modified glucose unit.

Causality Behind the Spectral Changes: The direct attachment of the electronegative azide group causes a dramatic change in the electronic environment of the C-6 carbon. Instead of the typical chemical shift for a primary alcohol (~60 ppm), the C-6 carbon bearing the azide group will be shifted significantly upfield into the 50-55 ppm range. This substantial upfield shift is a hallmark of the C-N bond formation in this context.

Expected ¹³C NMR Spectrum Features:

-

Anomeric Carbons (C-1): Signals around 101-103 ppm.

-

Internal Carbons (C-3, C-5): Resonances typically found between 70-74 ppm.

-

External Carbons (C-2, C-4): Signals appearing in the 72-74 ppm range, with C-4 often further downfield around 81-83 ppm.

-

C-6 Carbons: The six unmodified C-6 carbons will have a signal around 60-62 ppm. A single, distinct, and significantly upfield-shifted signal, typically around 51 ppm , is the definitive signature of the C-6A carbon directly attached to the azide group.[6][7]

Part 2: Advanced 2D NMR Analysis – Unambiguous Structural Confirmation

While 1D NMR provides strong evidence, 2D NMR techniques are required for complete and unambiguous assignment of all proton and carbon signals. This process validates the structure by establishing through-bond connectivities.[8]

Diagram: Logical Workflow for NMR Characterization

Caption: A streamlined workflow from sample preparation to final structural confirmation.

COSY (¹H-¹H Correlation Spectroscopy): Mapping Proton Networks

The COSY experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[9] Its primary purpose here is to trace the proton connectivity within each glucopyranose ring (e.g., H-1 is coupled to H-2, H-2 to H-3, etc.), which is essential for assigning the crowded signals in the 3.4-4.0 ppm region.

Self-Validating Action: By starting with the well-resolved anomeric H-1 signal of the modified unit, one can "walk" through the spin system via COSY cross-peaks to unambiguously identify the H-2, H-3, H-4, H-5, and finally the H-6 protons belonging to that specific unit.

HSQC (Heteronuclear Single Quantum Coherence): The Direct H-C Link

The HSQC experiment generates a 2D plot correlating proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation).[8] This is the most direct and powerful method for assigning the carbon spectrum.

Self-Validating Action: The HSQC spectrum will show a cross-peak connecting the downfield-shifted H-6A proton signals (identified via COSY) to the unique, upfield-shifted C-6A carbon signal (observed in the ¹³C spectrum). This single correlation provides definitive proof that the azide substitution has occurred at the C-6 position corresponding to those specific protons, confirming the regiochemistry.

HMBC (Heteronuclear Multiple Bond Correlation): Confirming the Macrocycle

The HMBC experiment detects longer-range correlations between protons and carbons (typically over 2-4 bonds).[8] While HSQC confirms the direct substitution, HMBC helps to confirm the overall structure and the integrity of the cyclodextrin ring.

Self-Validating Action: A key correlation to look for is between the anomeric proton of one glucose unit (H-1) and the carbon of the adjacent unit to which it is linked via the glycosidic bond (C-4). Observing these H-1 to C-4 cross-peaks for all units confirms the α-1,4 linkage and the cyclic nature of the molecule.

Diagram: Key 2D NMR Correlations for the Modified Unit

Caption: Visualization of key 2D NMR correlations for the modified glucose unit.

Part 3: Experimental Protocols and Data Summary

Trustworthy data begins with a robust experimental setup. The following protocols are designed to yield high-quality, unambiguous spectra.

Sample Preparation Protocol

-

Weighing: Accurately weigh 10-15 mg of 6A-Azido-6A-deoxy-beta-cyclodextrin directly into a clean, dry NMR tube.

-

Solvent Selection:

-

For general structure: Add 0.6 mL of high-purity deuterium oxide (D₂O). D₂O is preferred as it exchanges with the labile hydroxyl (-OH) protons, simplifying the spectrum by removing their signals.[10]

-

To observe -OH protons: Use 0.6 mL of dimethyl sulfoxide-d₆ (DMSO-d₆). This is useful for studying hydrogen bonding but is not typically necessary for primary structural confirmation.[11]

-

-

Dissolution: Vortex the sample for 1-2 minutes until the solid is completely dissolved. A brief sonication may aid dissolution if necessary.

-

Standard: While internal standards can be used for quantification, for structural elucidation, the residual solvent peak (HDO at ~4.79 ppm in D₂O at 298K) is often sufficient for referencing.[11]

NMR Acquisition Parameters (Example on a 500 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans (NS): 16-64 (sufficient for high signal-to-noise).

-

Relaxation Delay (D1): 2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Number of Scans (NS): 1024-4096 (due to low natural abundance and sensitivity).

-

Relaxation Delay (D1): 2 seconds.

-

-

COSY:

-

Pulse Program: Standard gradient-selected (cosygpmf).

-

Number of Scans (NS): 4-8 per increment.

-

Increments (F1 dimension): 256-512.

-

-

HSQC:

-

Pulse Program: Standard gradient-selected, sensitivity-enhanced (hsqcedetgpsisp2.2).

-

Number of Scans (NS): 8-16 per increment.

-

Increments (F1 dimension): 256.

-

-

HMBC:

-

Pulse Program: Standard gradient-selected (hmbcgplpndqf).

-

Number of Scans (NS): 16-32 per increment.

-

Increments (F1 dimension): 256.

-

Long-range coupling delay (D6): Optimized for 8-10 Hz.

-

Summary of Expected Chemical Shifts

This table summarizes the key diagnostic chemical shifts (δ) in ppm, referenced to the residual solvent signal in D₂O.

| Atom | Unmodified Glucose Units (B-G) | Modified Glucose Unit (A) | Rationale for Change |

| H-1 | ~5.0 ppm | Shifted slightly from main group | Altered local conformation |

| H-3, H-5 | 3.8 - 4.0 ppm | Distinctly shifted signals | Change in electronic environment and H-bonding |

| H-6a, H-6b | 3.7 - 3.8 ppm | Downfield shifted (~3.9-4.1 ppm) | Deshielding effect of the adjacent azide group |

| C-1 | ~102 ppm | ~102 ppm | Minimal change expected |

| C-4 | ~81.5 ppm | ~81.5 ppm | Minimal change expected |

| C-6 | ~61 ppm | ~51 ppm | Strong upfield shift due to direct C-N bond |

Conclusion

The structural characterization of 6A-Azido-6A-deoxy-beta-cyclodextrin is a multi-step process where each NMR experiment provides a unique and essential piece of the puzzle. The 1D ¹H and ¹³C spectra offer the initial, powerful evidence of successful modification, highlighted by the dramatic upfield shift of the C-6A carbon signal. However, it is the systematic application of 2D techniques—COSY to trace proton networks, HSQC to link protons to their carbons, and HMBC to verify long-range connectivity—that provides the unambiguous, self-validating proof of structure required for high-level research and development. This comprehensive approach ensures the chemical integrity of this vital synthetic intermediate, paving the way for its confident use in creating advanced materials and therapeutics.

References

-

Berdiyorov, G., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences, 4(75). Available at: [Link]

-

Schneider, H. J., Hacket, F., Rüdiger, V., & Ikeda, H. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews, 98(5), 1755-1785. Available at: [Link]

-

Xu, J., et al. (2010). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules, 15(1), 240-251. Available at: [Link]

-

Macedo, A. L., et al. (2012). Review: Cyclodextrin Inclusion Complexes Probed by NMR Techniques. InTech. Available at: [Link]

-

Balan, M. (2017). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. Petru Poni Institute of Macromolecular Chemistry. Available at: [Link]

-

Xu, J., Tan, T., & Sandström, C. (2010). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules, 15(1), 240-251. Available at: [Link]

-

Lee, J. Y., et al. (2009). NMR Spectroscopic Analysis on the Chiral Recognition of Noradrenaline by β-Cyclodextrin (β-CD) and Carboxymethyl-β-cyclodextrin (CM-β-CD). Bulletin of the Korean Chemical Society, 30(8), 1835-1839. Available at: [Link]

-

Berdiyorov, G., et al. (2022). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. ResearchGate. Available at: [Link]

-

Vogt, F. G., et al. (2012). 2D Solid-State NMR Analysis of Inclusion in Drug–Cyclodextrin Complexes. Molecular Pharmaceutics, 9(12), 3376-3387. Available at: [Link]

-

Liu, Z., Xu, Z., & Ma, L. (2022). Design, synthesis, and characterization of a series of novel β-cyclodextrin functional monomers. Journal of Chemical Research, 46(1-2), 118-126. Available at: [Link]

-

Figure S8: 13C NMR spectrum of 6A-azido-6D-mesitylenesulfonyl-α-CD 8d (D2O, 298 K). ResearchGate. Available at: [Link]

-

Giraudeau, P., et al. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Journal of Pharmaceutical and Biomedical Analysis, 117, 35-41. Available at: [Link]

-

Figure S4: 13C NMR spectrum of 6A,6C-ditosyl-β-CD (62.9 MHz, DMSO-d6). ResearchGate. Available at: [Link]

-

Figure 1: 1H NMR spectrum of heptakis[6-deoxy-6-(1,2,3-triazole-o-methoxy poly(ethylene oxide))]-b-cyclodextrin in D2O. ResearchGate. Available at: [Link]

-

Nishikawa, T., et al. (2018). NMR Spectroscopic Characterization and Inclusion Mode of a Cyclodextrin-based Glyco-cluster with Antiphlogistic Ibuprofen Sodium Salt. Chemistry Letters, 47(2), 161-163. Available at: [Link]

-

Warshamanage, R., et al. (2021). NMR exchange dynamics studies of metal-capped cyclodextrins reveal multiple populations of host–guest complexes in solution. Chemical Science, 12(3), 1139-1147. Available at: [Link]

-

Abdullah, N., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). International Journal of Molecular Sciences, 14(12), 24464-24485. Available at: [Link]

-

OC Chem Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]

-

Chemical structures and numbering scheme for NMR analysis of the cyclodextrin derivatives. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR exchange dynamics studies of metal-capped cyclodextrins reveal multiple populations of host–guest complexes in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. icmpp.ro [icmpp.ro]

The Alchemical Intermediate: A Technical Guide to Azido-Modified Beta-Cyclodextrin

Preamble: The Strategic Advantage of Azido-Functionalization

In the landscape of supramolecular chemistry and advanced drug delivery, beta-cyclodextrin (β-CD) stands as a cornerstone. This cyclic oligosaccharide, composed of seven glucopyranose units, presents a unique architecture: a hydrophilic exterior and a hydrophobic inner cavity.[1][2] This duality allows it to encapsulate lipophilic guest molecules, thereby enhancing their solubility, stability, and bioavailability.[3][4] However, the true potential of β-CD as a sophisticated molecular scaffold is unlocked through precise chemical modification. The introduction of the azido (–N₃) functionality is a pivotal transformation, converting the relatively inert β-CD into a highly versatile and reactive intermediate. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and applications of azido-modified beta-cyclodextrin, tailored for researchers and professionals in drug development.

I. The Synthetic Pathway: From Native Cyclodextrin to a Reactive Hub

The journey to azido-modified β-cyclodextrin is a tale of selective chemical transformation. The primary hydroxyl groups at the C-6 position of the glucose units are the most accessible for modification. The most common and reliable strategy involves a two-step process: activation of the C-6 hydroxyls via tosylation, followed by nucleophilic substitution with an azide source. This process can be tailored to achieve either mono-substitution or per-substitution (modification of all primary hydroxyls).

Synthesis of Mono-6-azido-6-deoxy-β-cyclodextrin

The synthesis of the mono-azido derivative is a foundational technique for creating precisely engineered molecular carriers.

Diagrammatic Representation of the Synthetic Workflow:

Caption: Synthetic pathway for mono-6-azido-6-deoxy-β-cyclodextrin.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Mono-6-O-tosyl-β-cyclodextrin (Ts-β-CD) [5][6]

-

Dissolution: Dissolve β-cyclodextrin in pyridine in a round-bottom flask. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

-

Addition of Tosylating Agent: Add a solution of p-toluenesulfonyl chloride (TsCl) in pyridine dropwise to the β-cyclodextrin solution with constant stirring at a controlled temperature (typically 0-5 °C). The molar ratio of β-CD to TsCl is critical for achieving mono-substitution; an excess of TsCl will lead to di- and tri-substituted products.

-

Reaction: Allow the reaction to proceed for several hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding ice-water. The product is then precipitated by adding the reaction mixture to a large volume of acetone.

-

Purification: The crude product is collected by filtration and purified by recrystallization from hot water or by column chromatography to isolate the mono-substituted product.[7] Yields for this step typically range from 20-30%.[7]

Step 2: Synthesis of Mono-6-azido-6-deoxy-β-cyclodextrin [6]

-

Nucleophilic Substitution: Dissolve the purified Ts-β-CD in N,N-dimethylformamide (DMF). Add an excess of sodium azide (NaN₃) to the solution.

-

Reaction: Heat the reaction mixture (typically around 70-80 °C) for several hours to facilitate the nucleophilic displacement of the tosyl group by the azide ion.

-

Precipitation and Purification: After cooling, precipitate the product by pouring the reaction mixture into acetone. The resulting solid is collected by filtration, washed with acetone, and dried. Further purification can be achieved by recrystallization.

Synthesis of Per-6-azido-6-deoxy-β-cyclodextrin

For applications requiring a high density of reactive sites, such as in the creation of multivalent drug carriers, per-functionalization is necessary.

Diagrammatic Representation of the Synthetic Workflow:

Caption: Synthetic pathway for per-6-azido-6-deoxy-β-cyclodextrin.

Step-by-Step Experimental Protocol: [1]

-

Activation and Halogenation: Dissolve triphenylphosphine in DMF. Add iodine to this solution and stir until a homogenous solution is formed. Then, add β-cyclodextrin to the reaction mixture. This in-situ formation of the Vilsmeier-Haack type reagent selectively activates and subsequently iodinates all primary hydroxyl groups.

-

Reaction: Heat the reaction mixture to facilitate the complete conversion to per-6-iodo-β-cyclodextrin.

-

Nucleophilic Substitution: After the formation of the iodo-intermediate, add an excess of sodium azide to the same reaction vessel. Continue heating to drive the substitution reaction to completion.

-

Precipitation and Purification: Cool the reaction mixture and precipitate the product by adding it to a large volume of methanol or water. The solid product is collected by filtration, washed extensively, and dried.

II. Physicochemical Properties: A Quantitative Overview

The introduction of the azido group imparts distinct physical and chemical properties to the β-cyclodextrin scaffold.

Physical Properties

| Property | Native β-Cyclodextrin | Azido-Modified β-Cyclodextrin | Rationale for Change |

| Appearance | White crystalline powder | White to off-white solid | Minimal change in macroscopic appearance. |

| Solubility in Water | ~1.85 g/100 mL at 25 °C[8] | Increased solubility | The introduction of the polar azide group enhances the overall hydrophilicity of the molecule. |

| Solubility in Organic Solvents | Sparingly soluble in ethanol; soluble in DMF, DMSO[1] | Soluble in DMF, DMSO[5] | The presence of the azido groups can influence solubility in polar aprotic solvents. |

| Thermal Stability (DSC) | Decomposition onset >250 °C[9] | The endothermic peak corresponding to water loss is typically observed, followed by decomposition at a temperature that can be influenced by the degree of substitution.[10][11][12] | The modification can alter the hydrogen bonding network, affecting thermal stability. |

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The most prominent indicator of successful azido-functionalization is the appearance of a sharp, strong absorption band in the region of 2100 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the azide (N=N⁺=N⁻) group.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the ¹H NMR spectrum, the protons of the cyclodextrin core will show characteristic shifts. Upon azidation, the signals corresponding to the H-6 protons will experience a noticeable shift compared to the native β-cyclodextrin, confirming the modification at the C-6 position.[14][15]

-

¹³C NMR: Similarly, the ¹³C NMR spectrum will show a characteristic shift for the C-6 carbon, providing further evidence of the substitution.

-

Determination of Degree of Substitution (DS): NMR spectroscopy is a powerful tool for quantifying the average number of azido groups per cyclodextrin molecule.[16] By comparing the integration of the signals from the substituent with those of the anomeric protons (H-1) of the cyclodextrin, the DS can be calculated.[2]

III. Chemical Properties and Applications: The "Click" Chemistry Gateway

The primary chemical utility of azido-modified β-cyclodextrin lies in its ability to participate in "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, making it an ideal tool for bioconjugation and the construction of complex molecular architectures.

Diagrammatic Representation of a CuAAC Reaction:

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Delivery

The ability to conjugate various molecules to the β-cyclodextrin scaffold via click chemistry opens up a plethora of opportunities in drug delivery:[17]

-

Targeted Drug Delivery: By clicking targeting ligands (e.g., peptides, antibodies, or small molecules that bind to specific cell surface receptors) onto the azido-modified β-cyclodextrin, drug-loaded inclusion complexes can be directed to specific tissues or cells, enhancing therapeutic efficacy and reducing off-target side effects.[18][19]

-

Multivalent Systems: The per-azido-β-cyclodextrin can be used to create multivalent drug delivery systems, where multiple copies of a drug or targeting ligand are attached to a single cyclodextrin molecule. This can lead to enhanced binding affinity and improved therapeutic outcomes.

-

Controlled Release Systems: Stimuli-responsive linkers can be incorporated between the drug and the cyclodextrin via click chemistry, allowing for the controlled release of the therapeutic agent in response to specific triggers such as pH, enzymes, or light.

Experimental Protocol for a Typical CuAAC Reaction[20][21]

-

Preparation of Reactants: Dissolve the azido-modified β-cyclodextrin and the alkyne-functionalized molecule of interest in a suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or DMF).

-

Preparation of Catalyst: Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent, typically sodium ascorbate. A copper-stabilizing ligand such as THPTA or TBTA is often included to prevent the oxidation of the active Cu(I) catalyst.

-

Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

-

Reaction and Monitoring: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by TLC, HPLC, or NMR spectroscopy.

-

Purification: Upon completion, the product can be purified by dialysis, size-exclusion chromatography, or precipitation to remove the copper catalyst and unreacted starting materials.

IV. Conclusion and Future Perspectives

Azido-modified beta-cyclodextrin is more than just a derivative; it is a strategic platform for molecular engineering. Its synthesis is well-established, and its physicochemical properties are amenable to a range of applications. The true power of this molecule is realized through its "click" reactivity, which provides a reliable and efficient means of constructing sophisticated drug delivery systems and other functional biomaterials. As the demand for targeted and personalized medicine grows, the role of versatile intermediates like azido-modified β-cyclodextrin will undoubtedly continue to expand, enabling the development of next-generation therapeutics.

References

-

Martina, K., et al. (2017). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 22(9), 1439. [Link]

-

Zhang, Y., et al. (2018). Synthesis route of per-6-Aazido-β-cyclodextrin. ResearchGate. [Link]

-

Gao, H., et al. (2012). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules, 17(11), 12995-13005. [Link]

-

Zoppi, A., et al. (2016). Rapid quantification of 2-hydroxypropyl-beta-cyclodextrin in liquid pharmaceutical formulations by 1H-NMR. Journal of Pharmaceutical and Biomedical Analysis, 125, 345-350. [Link]

-

Nagy, G., et al. (2023). Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. ACS Omega, 8(31), 28247–28257. [Link]

-

Malanga, M., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry, 19, 448-456. [Link]

-

Tang, W., et al. (2008). Facile Synthesis of mono-6-amino-6-deoxy-alpha-, Beta-, Gamma-Cyclodextrin Hydrochlorides for Molecular Recognition, Chiral Separation and Drug Delivery. Nature Protocols, 3(4), 691-697. [Link]

-

Schneider, H. J., et al. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews, 98(5), 1755-1785. [Link]

-

Gidwani, B., & Vyas, A. (2015). Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 82(3-4), 275-293. [Link]

-

ResearchGate. (n.d.). DSC thermogram of Beta Cyclodextrin. ResearchGate. [Link]

-

ResearchGate. (n.d.). Figure S3 FT-IR spectrum of per-6-azido-β-cyclodextrin. ResearchGate. [Link]

-

Poulson, B. G., et al. (2022). Solubility of α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin in water under different temperatures. ResearchGate. [Link]

-

Tang, W., et al. (2008). Facile synthesis of mono-6-amino-6-deoxy--, ??-, -cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. ResearchGate. [Link]

-

ResearchGate. (n.d.). DSC thermograms for β-CD, inclusion complex (IC) and physical mixture (PM). ResearchGate. [Link]

-

Viale, M., et al. (2021). Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies. ACS Omega, 6(1), 579-588. [Link]

-

Selvan, A., et al. (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. International Journal of Polymeric Materials and Polymeric Biomaterials, 62(8), 440-444. [Link]

-

Gola, M., et al. (2016). A Click Chemistry Approach towards Flavin-Cyclodextrin Conjugates—Bioinspired Sulfoxidation Catalysts. Molecules, 21(11), 1530. [Link]

-

Poulson, B. G., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 16(1), 10. [Link]

-

ResearchGate. (n.d.). Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry. ResearchGate. [Link]

-

Li, J., et al. (2023). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Pharmaceutics, 15(3), 914. [Link]

-

ResearchGate. (n.d.). 1 H-NMR Chemical shifts (δ, ppm) for CH protons of β-CD alone, daidzein.... ResearchGate. [Link]

-

ACS Publications. (2023). β-Cyclodextrin-Functionalized Fe3O4-Supported Pd-Nanocatalyst for the Reduction of Nitroarenes in Water at Mild Conditions. ACS Omega. [Link]

-

Gatiatulin, A., et al. (2022). Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. International Journal of Molecular Sciences, 23(21), 13120. [Link]

-

CellKhem. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. CellKhem. [Link]

-

Petha, K., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Applied Pharmaceutical Science, 6(10), 194-200. [Link]

-

Roik, N. V., & Belyakova, L. A. (2011). IR Spectroscopy, X-Ray Diffraction and Thermal Analysis Studies of Solid “β-Cyclodextrin – p-Aminobenzoic Acid” Inclusion Complex. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 69(3-4), 315-319. [Link]

-

Liu, Y., et al. (2021). Design of Cyclodextrin-Based Functional Systems for Biomedical Applications. Frontiers in Chemistry, 9, 630130. [Link]

-

Sapino, S., et al. (2021). Cyclodextrin-Modified Nanomaterials for Drug Delivery: Classification and Advances in Controlled Release and Bioavailability. Pharmaceutics, 13(9), 1395. [Link]

-

Al-Adas, A. I. A., et al. (2023). Investigation of Host-Guest Inclusion Complexes Between Carmustine and α-Cyclodextrin: Synthesis, Characterization, and Evaluation. AAPS PharmSciTech, 24(7), 209. [Link]

-

Cucinotta, V., et al. (1996). Synthesis and high field NMR study of a new cyclodipeptide–β-cyclodextrin derivative. Journal of the Chemical Society, Perkin Transactions 2, (11), 2471-2476. [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) β-Cyclodextrin, (b) β-CD-OTs, (c) β-CD-TSC, and.... ResearchGate. [Link]

-

Iacovino, C., et al. (2022). β-Cyclodextrin-Based Nanosponges Inclusion Compounds Associated with Gold Nanorods for Potential NIR-II Drug Delivery. Polymers, 14(20), 4434. [Link]

-

ResearchGate. (n.d.). DSC thermogram for 2-hydroxypropyl-β- cyclodextrin (2HP-β-CD). ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Therapeutic Advancements in Cyclodextrin-Based Drug Delivery Systems for Oncology: A Review. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solubility of α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin in.... ResearchGate. [Link]

-

Kim, J. H., et al. (2013). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Preventive Nutrition and Food Science, 18(4), 241-247. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin [beilstein-journals.org]

- 6. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of Host-Guest Inclusion Complexes Between Carmustine and α-Cyclodextrin: Synthesis, Characterization, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cyclodextrinnews.com [cyclodextrinnews.com]

- 17. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 19. Cyclodextrin-Modified Nanomaterials for Drug Delivery: Classification and Advances in Controlled Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6A-Azido-6A-deoxy-beta-cyclodextrin in Different Solvents

Introduction: The Significance of 6A-Azido-6A-deoxy-beta-cyclodextrin in Modern Drug Development

6A-Azido-6A-deoxy-beta-cyclodextrin is a chemically modified cyclodextrin that has garnered significant interest in the pharmaceutical and biotechnology sectors.[1][2] As a derivative of the naturally occurring beta-cyclodextrin, it retains the characteristic truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique architecture allows it to form inclusion complexes with a variety of poorly soluble drug molecules, thereby enhancing their aqueous solubility, stability, and bioavailability.[1][3] The strategic incorporation of an azido (-N3) group at the 6A position provides a versatile handle for "click chemistry" reactions, enabling the covalent attachment of targeting ligands, polymers, and other functional moieties.[1][4] This dual functionality makes 6A-Azido-6A-deoxy-beta-cyclodextrin a powerful tool in the development of advanced drug delivery systems, including targeted therapies and stimuli-responsive nanomaterials.[1]

A thorough understanding of the solubility of 6A-Azido-6A-deoxy-beta-cyclodextrin in various solvents is paramount for its effective application. Solubility dictates the formulation strategies, influences the efficiency of inclusion complex formation, and impacts the overall performance of the final drug product. This in-depth technical guide provides a comprehensive overview of the solubility of 6A-Azido-6A-deoxy-beta-cyclodextrin, the underlying chemical principles, and a detailed experimental protocol for its determination.

Understanding the Solubility of Modified Cyclodextrins: A Mechanistic Perspective

The solubility of cyclodextrins and their derivatives is a complex interplay of molecular structure, intermolecular forces, and the surrounding solvent environment. The introduction of an azido group at the primary hydroxyl rim of beta-cyclodextrin significantly alters its physicochemical properties, including its solubility profile.

The Impact of the Azido (-N3) Moiety

The azido group is a compact, pseudohalide functional group with a linear geometry. Its introduction in place of a primary hydroxyl group has several consequences:

-

Disruption of Hydrogen Bonding: The native beta-cyclodextrin has a rigid structure stabilized by a network of intramolecular hydrogen bonds, which contributes to its relatively low aqueous solubility compared to other natural cyclodextrins. The substitution of a hydroxyl group with an azido group disrupts this hydrogen-bonding network, which can lead to an increase in aqueous solubility.

-

Polarity and Dipole Moment: The azido group is a polar moiety with a significant dipole moment. This can enhance interactions with polar solvents like water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

-

Size and Steric Hindrance: While relatively small, the azido group can influence the packing of cyclodextrin molecules in the solid state, which in turn affects the energy required to dissolve the crystal lattice.

The degree of substitution is a critical factor. While a single azido substitution (mono-substitution) is generally reported to enhance water solubility, full substitution of all primary hydroxyl groups (heptakis-substitution) can lead to a dramatic decrease in aqueous solubility due to the increased hydrophobicity and altered crystal packing.

Solubility Profile of Azido-Modified Beta-Cyclodextrins

While specific quantitative solubility data for 6A-Azido-6A-deoxy-beta-cyclodextrin is not extensively published in peer-reviewed literature, several chemical suppliers describe it as a "water-soluble" compound.[4] To provide a comparative context, the table below summarizes the available qualitative and quantitative solubility data for related azido-beta-cyclodextrin derivatives.

| Compound | Solvent | Solubility | Reference |

| 6A-Azido-6A-deoxy-beta-cyclodextrin | Water | Described as "water-soluble" | [4] |

| Heptakis(6-deoxy-6-azido)-beta-cyclodextrin | Water | Insoluble | [5] |

| Methanol | Insoluble | [5] | |

| Chloroform | Insoluble | [5] | |

| Dimethylformamide (DMF) | Soluble | [5] | |

| Dimethyl sulfoxide (DMSO) | Soluble | [5] | |

| 6-Monodeoxy-6-monoazido-beta-cyclodextrin | Water | < 2 g / 100 cm³ at 25 °C | Cyclolab |

| Methanol | < 0.1 g / 100 cm³ at 25 °C | Cyclolab | |

| Chloroform | < 0.1 g / 100 cm³ at 25 °C | Cyclolab |

Note: The data for 6-Monodeoxy-6-monoazido-beta-cyclodextrin is from a commercial supplier and should be considered as a guideline. It is highly recommended to experimentally determine the solubility for a specific batch of material.

The contrasting solubility of the mono- and heptakis-azido derivatives underscores the profound impact of the degree of substitution. The insolubility of the fully substituted version in water is likely due to the significant increase in the nonpolar character of the molecule and the potential for different intermolecular interactions in the solid state.

Experimental Protocol for Determining the Solubility of 6A-Azido-6A-deoxy-beta-cyclodextrin

The phase solubility method, as originally described by Higuchi and Connors, is the gold standard for determining the solubility of a compound in the presence of a complexing agent like cyclodextrin.[6][7][8][9] This protocol can be adapted to determine the intrinsic solubility of 6A-Azido-6A-deoxy-beta-cyclodextrin in various solvents.

Principle

An excess amount of the solute (6A-Azido-6A-deoxy-beta-cyclodextrin) is added to a specific volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

6A-Azido-6A-deoxy-beta-cyclodextrin (of known purity)

-

Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, DMF)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare the desired solvents. For aqueous systems, ensure the pH is controlled and recorded.

-

Addition of Excess Solute: Accurately weigh an excess amount of 6A-Azido-6A-deoxy-beta-cyclodextrin into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Addition of Solvent: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method to determine the concentration of dissolved 6A-Azido-6A-deoxy-beta-cyclodextrin.

-

HPLC Method: An isocratic HPLC method with a suitable column (e.g., C18) and a mobile phase compatible with the solvent system can be used. Detection can be achieved using a UV-Vis detector (if the cyclodextrin has a chromophore or is derivatized) or a refractive index detector.

-

UV-Vis Spectrophotometry: If the cyclodextrin or a derivative exhibits absorbance at a specific wavelength, a calibration curve can be constructed to determine the concentration.

-

-

Data Analysis: Calculate the solubility of 6A-Azido-6A-deoxy-beta-cyclodextrin in the respective solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Self-Validating System and Causality

-

Equilibrium Confirmation: To ensure that true equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at the later time points.

-

Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision to ensure trustworthy results.

-

Temperature Control: Precise temperature control is crucial as solubility is highly temperature-dependent. Any fluctuations can introduce significant errors.

Visualizing the Experimental Workflow and Molecular Interactions

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 6A-Azido-6A-deoxy-beta-cyclodextrin.

Caption: Workflow for solubility determination.

Conceptual Diagram of Solubilization

This diagram illustrates the conceptual process of a modified cyclodextrin dissolving in a polar solvent like water.

Caption: Solubilization of cyclodextrin molecules.

Conclusion and Future Perspectives

6A-Azido-6A-deoxy-beta-cyclodextrin stands out as a highly promising excipient in advanced drug delivery, owing to its ability to enhance the solubility of challenging drug candidates and its suitability for further chemical modification via "click" chemistry. While qualitative descriptions suggest its water-solubility, this guide highlights the necessity for precise, quantitative solubility data in a range of pharmaceutically relevant solvents. The provided experimental protocol, based on the well-established phase solubility method, offers a robust framework for researchers to generate this critical data.

Future research should focus on systematically determining the solubility of 6A-Azido-6A-deoxy-beta-cyclodextrin in various aqueous and organic solvents at different temperatures and pH values. Furthermore, investigating the impact of its solubility on the formation and stability of inclusion complexes with model drugs will provide invaluable insights for formulation scientists. A comprehensive understanding of these fundamental physicochemical properties will undoubtedly accelerate the translation of this versatile cyclodextrin derivative from the laboratory to innovative clinical applications.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

-

Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11. [Link]

-

PubChem. (n.d.). 6-Deoxy-6-azido-beta-cyclodextrin. Retrieved from [Link]

-

Crini, G. (2014). A history of cyclodextrins. Chemical Reviews, 114(21), 10940-10975. [Link]

-

Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cyclodextrin-shop.com [cyclodextrin-shop.com]

- 6. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. jpionline.org [jpionline.org]

stability of 6A-Azido-6A-deoxy-beta-cyclodextrin under various conditions

Introduction: The Critical Role of a Versatile Scaffold

6A-Azido-6A-deoxy-beta-cyclodextrin is a cornerstone molecule in the fields of supramolecular chemistry, drug delivery, and bioconjugation. As a derivative of native β-cyclodextrin, it possesses a truncated conical structure with a hydrophilic exterior and a hydrophobic inner cavity, allowing for the encapsulation of guest molecules to enhance their solubility and stability.[1][2] The singular, strategic placement of an azide (-N₃) group on one of the primary hydroxyls transforms this simple oligosaccharide into a powerful scaffold for "click chemistry."[3] This functional handle enables the covalent attachment of alkyne-modified molecules with high efficiency and specificity through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

However, the successful application of this reagent—from the design of a drug delivery system to the synthesis of a complex bioconjugate—is fundamentally dependent on its structural integrity. Understanding the stability of both the cyclodextrin backbone and its crucial azide functionality under various chemical and physical stresses is not merely an academic exercise; it is a prerequisite for reproducible, reliable, and safe experimental design.

This guide provides a comprehensive analysis of the stability of 6A-Azido-6A-deoxy-beta-cyclodextrin. Moving beyond simple statements of compatibility, we will explore the underlying chemical mechanisms of degradation and provide field-proven protocols for assessing stability in your own laboratory.

Stability in Aqueous Solutions: The Impact of pH

The stability of 6A-Azido-6A-deoxy-beta-cyclodextrin in aqueous media is governed primarily by the susceptibility of its α-1,4-glycosidic linkages to acid-catalyzed hydrolysis. The azide functional group, in contrast, is remarkably stable across a wide pH range, a key feature of its bio-orthogonal nature.[5][6]

Causality and Mechanistic Insights

-

Acidic Conditions (pH < 4): Under acidic conditions, the glycosidic oxygen atoms in the cyclodextrin ring can be protonated. This protonation makes the anomeric carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring-opening and the breakdown of the macrocycle into linear and smaller oligosaccharides.[7] The rate of this hydrolysis is dependent on both pH and temperature, with lower pH and higher temperatures accelerating degradation. While cyclodextrins are generally resistant to stomach acid, prolonged exposure to strongly acidic conditions will result in degradation.[8][9]

-

Neutral and Alkaline Conditions (pH 6-10): In this range, the glycosidic bonds are highly stable, and the molecule exhibits excellent long-term stability. The azide group is also inert under these conditions. From a practical standpoint, most bioconjugation and drug formulation activities are performed in this pH range, ensuring the structural integrity of the scaffold.

-

Strongly Alkaline Conditions (pH > 11): While the glycosidic bonds remain largely stable, very high pH is generally avoided in protocols involving biomolecules, which can be sensitive to such conditions.

Data Presentation: pH Stability Profile

| pH Range | Condition | Stability of Cyclodextrin Backbone | Stability of Azide Group | Key Considerations |

| 1-3 | Strong Acid | Susceptible to Hydrolysis. [7] | High | Degradation is time and temperature-dependent. Avoid prolonged storage. |

| 4-5 | Mild Acid | Generally Stable | High | Suitable for short-term experiments. |

| 6-8 | Neutral | Highly Stable | High | Optimal range for most applications, including bioconjugation. |

| 9-11 | Mild Base | Highly Stable | High | Well-tolerated by the molecule. |

Experimental Protocol: HPLC-Based Analysis of pH-Dependent Hydrolysis

This protocol provides a self-validating system to quantify the degradation of 6A-Azido-6A-deoxy-beta-cyclodextrin over time at various pH values.

-

Preparation of Buffers: Prepare a series of buffers (e.g., 0.1 M Glycine-HCl for pH 2.5, 0.1 M Acetate for pH 4.5, 0.1 M Phosphate for pH 7.4, 0.1 M Carbonate-Bicarbonate for pH 10.0).

-

Stock Solution: Prepare a 10 mg/mL stock solution of 6A-Azido-6A-deoxy-beta-cyclodextrin in deionized water.

-

Incubation:

-

In separate polypropylene tubes, dilute the stock solution 1:10 into each prepared buffer to a final concentration of 1 mg/mL.

-

Prepare a control sample by diluting the stock 1:10 in water (this is the T₀ sample). Immediately freeze this sample at -80°C.

-

Incubate all other tubes at a controlled temperature (e.g., 37°C or 50°C for accelerated testing).

-

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each tube and immediately freeze it at -80°C to halt any further degradation.

-

HPLC Analysis:

-

Thaw all samples simultaneously.

-

Analyze each sample using an appropriate HPLC method. A C18 column is often suitable for separating cyclodextrin derivatives.[10][11]

-

Since the analyte lacks a strong chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended for quantification.[12]

-

-

Data Interpretation: Quantify the peak area of the intact 6A-Azido-6A-deoxy-beta-cyclodextrin at each time point relative to the T₀ control. Plot the percentage of remaining compound against time for each pH condition to determine the degradation kinetics.

Visualization: pH Stability Workflow

Caption: Workflow for assessing pH stability of the cyclodextrin.

Thermal Stability

The thermal stability of 6A-Azido-6A-deoxy-beta-cyclodextrin is robust under typical laboratory and physiological conditions. However, at elevated temperatures, degradation will occur. Understanding these thermal limits is crucial for planning chemical reactions, developing formulations that undergo heat sterilization, and for interpreting data from analytical techniques like thermogravimetric analysis (TGA).

Causality and Mechanistic Insights

Decomposition at high temperatures is a complex process involving two main events:

-

Decomposition of the Cyclodextrin Ring: At temperatures typically above 250°C, the glucose units of the cyclodextrin undergo dehydration, bond cleavage, and charring.[13] This process is similar to the thermal degradation of other carbohydrates.

-

Decomposition of the Azide Group: Organic azides are energetic functional groups.[14] While aliphatic azides on large, non-volatile molecules like cyclodextrin are significantly more stable than small molecule azides, they will decompose at high temperatures, typically with the loss of dinitrogen (N₂) gas to form a highly reactive nitrene intermediate.[15]

TGA and Differential Scanning Calorimetry (DSC) are the gold-standard techniques for quantifying these events.

Data Presentation: Thermal Decomposition Profile

| Analytical Method | Parameter | Typical Value (β-Cyclodextrin) | Interpretation |

| TGA | Onset of Decomposition | ~300 °C | The temperature at which significant mass loss begins.[13] |

| DSC | Decomposition Peak | ~330 °C | An endothermic peak indicating the energy absorbed during decomposition.[13] |

| FSC | Melting Point | ~501 °C | Fast Scanning Calorimetry (FSC) can suppress decomposition to reveal a melting point.[16] |

Note: The presence of the azido modification is not expected to dramatically lower the overall decomposition temperature of the large cyclodextrin macrocycle, but it may introduce an additional energetic event upon decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Thermal Decomposition

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Place 3-5 mg of dry 6A-Azido-6A-deoxy-beta-cyclodextrin powder into a tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at 30°C.

-

-

Thermal Program: Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting thermogram will show a stable baseline followed by a sharp drop in mass. The onset temperature of this mass loss is reported as the decomposition temperature.

Enzymatic Stability

For any in-vivo or cell-based application, understanding the enzymatic stability of the cyclodextrin scaffold is critical for predicting its pharmacokinetics and biodistribution. The α-1,4-glycosidic bonds of cyclodextrins can be cleaved by specific enzymes.

Causality and Mechanistic Insights

The primary enzymes responsible for cyclodextrin degradation are amylases and dedicated cyclodextrinases.[8] For instance, α-amylase, present in saliva and the small intestine, can hydrolyze the cyclodextrin ring, although native β-cyclodextrin is more resistant than γ-cyclodextrin.[8] Degradation is also carried out by intestinal microflora.[17]

A key scientific question is whether the modification at the 6A-position influences the rate of enzymatic degradation. It is plausible that the azido group may create steric hindrance, slightly reducing the binding affinity of degradative enzymes and thus slowing the rate of hydrolysis compared to the parent β-cyclodextrin. This would be a beneficial attribute for applications requiring a longer circulation half-life.

Experimental Protocol: In Vitro Enzymatic Degradation Assay using α-Amylase

-

Reagent Preparation:

-

Prepare a 1 mg/mL solution of 6A-Azido-6A-deoxy-beta-cyclodextrin in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Prepare a 1 mg/mL solution of native β-cyclodextrin as a control.

-

Prepare a solution of α-amylase (from Aspergillus oryzae) at a working concentration (e.g., 100 units/mL) in the same buffer.[8]

-

-

Reaction Setup:

-

In separate tubes, mix 500 µL of the substrate solution (azido-CD or native CD) with 50 µL of the enzyme solution.

-

Prepare a negative control for each substrate by adding 50 µL of buffer instead of the enzyme solution.

-

Incubate all tubes at 37°C.

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 50 µL aliquot from each reaction tube.

-